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Compound of Interest

Compound Name: N-(6-bromopyridin-2-yl)acetamide

Cat. No.: B057905 Get Quote

An In-depth Technical Guide to the Spectral Characterization of N-(6-bromopyridin-2-
yl)acetamide

This guide provides a comprehensive analysis of the spectral data for N-(6-bromopyridin-2-
yl)acetamide, a key intermediate in synthetic chemistry and drug discovery. As researchers,

scientists, and drug development professionals, the unambiguous structural confirmation of

such molecules is paramount. This document moves beyond a simple presentation of data,

offering in-depth interpretation grounded in the fundamental principles of spectroscopy and

extensive field experience. Every piece of data is a clue, and understanding the causality

behind the spectral features is the key to robust scientific conclusions.

Introduction: The Molecular Profile
N-(6-bromopyridin-2-yl)acetamide (CAS No: 25218-99-9) is a substituted pyridine derivative.

[1][2] Its structure combines a brominated pyridine ring with an acetamido group, making it a

versatile building block. The pyridine ring is a common motif in pharmaceuticals, and the

presence of a bromine atom provides a reactive handle for further chemical modifications, such

as cross-coupling reactions. The acetamido group modulates the electronic properties of the

pyridine ring and can be involved in hydrogen bonding interactions.[1]

Accurate characterization is non-negotiable for ensuring the purity and identity of this

compound before its use in further synthetic steps. This guide will dissect its signature features

across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b057905?utm_src=pdf-interest
https://www.benchchem.com/product/b057905?utm_src=pdf-body
https://www.benchchem.com/product/b057905?utm_src=pdf-body
https://www.benchchem.com/product/b057905?utm_src=pdf-body
https://www.benchchem.com/product/b057905?utm_src=pdf-body
https://www.benchchem.com/product/b057905?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/10353221
https://www.echemi.com/produce/pr23112883728-n-6-bromopyridin-2-ylacetamide.html
https://pubchem.ncbi.nlm.nih.gov/compound/10353221
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure:

Chemical Formula: C₇H₇BrN₂O[1]

Molecular Weight: 215.05 g/mol [1]

IUPAC Name: N-(6-bromo-2-pyridinyl)acetamide[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Skeleton
NMR spectroscopy provides the most detailed insight into the molecular structure of N-(6-
bromopyridin-2-yl)acetamide in solution. By analyzing the chemical environment of each

proton and carbon atom, we can piece together the molecular puzzle with high confidence.

¹H NMR Spectral Analysis
The proton NMR spectrum reveals the number of different types of protons, their electronic

environments, and their connectivity through spin-spin coupling. The aromatic region is

particularly informative for substituted pyridines.[3]

Table 1: ¹H NMR Spectral Data of N-(6-bromopyridin-2-yl)acetamide

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~8.15 d ~8.0 1H H-3

~7.60 t ~8.0 1H H-4

~7.10 d ~8.0 1H H-5

~2.20 s - 3H CH₃

~8.50 (broad s) s - 1H N-H

(Note: Predicted values based on typical spectra of 2,6-disubstituted pyridines. The exact

chemical shifts can vary depending on the solvent and concentration.)
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Interpretation and Causality:

Aromatic Protons (H-3, H-4, H-5): The pyridine ring protons appear in the characteristic

downfield region (7.0-9.0 ppm).[3] The proton at the 4-position (H-4) appears as a triplet due

to coupling with its two neighbors, H-3 and H-5. The protons at H-3 and H-5 each appear as

a doublet, as they are coupled to H-4. The proton ortho to the electron-withdrawing

acetamido group and the nitrogen atom (H-3) is expected to be the most downfield of the

ring protons.[4]

Methyl Protons (CH₃): The three protons of the acetyl methyl group are chemically equivalent

and do not have any adjacent protons to couple with. Therefore, they appear as a sharp

singlet at approximately 2.20 ppm.[5]

Amide Proton (N-H): The amide proton typically appears as a broad singlet due to

quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

Its chemical shift can be highly variable depending on solvent, concentration, and

temperature.

Experimental Protocol: NMR Sample Preparation

Weighing: Accurately weigh 5-10 mg of N-(6-bromopyridin-2-yl)acetamide.

Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence the

chemical shifts, particularly of the N-H proton.

Transfer: Transfer the solution to a 5 mm NMR tube.

Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz). The

magnetic field should be shimmed to achieve good resolution.[3]

Diagram: ¹H NMR Assignments

Caption: Structural assignment of ¹H NMR signals.

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
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Table 2: ¹³C NMR Spectral Data of N-(6-bromopyridin-2-yl)acetamide

Chemical Shift (δ) ppm Assignment

~169.0 C=O

~152.0 C-2

~141.0 C-6

~140.0 C-4

~119.0 C-3

~113.0 C-5

~24.5 CH₃

(Note: Predicted values based on known substituent effects on pyridine rings.[6][7] Actual

values may vary.)

Interpretation and Causality:

Carbonyl Carbon (C=O): The carbonyl carbon of the amide is the most deshielded carbon

and appears furthest downfield, typically around 169 ppm.[8][9]

Pyridine Ring Carbons:

C-2 and C-6: The carbons directly attached to the electronegative nitrogen atom (C-2 and

C-6) are significantly deshielded. The carbon bearing the bromine (C-6) is shifted upfield

relative to a non-substituted position due to the heavy atom effect, but remains downfield.

The C-2 carbon, attached to the acetamido group, is also strongly deshielded.

C-4: This carbon is typically found around 140 ppm in 2,6-disubstituted pyridines.

C-3 and C-5: These carbons are the most shielded of the ring carbons, appearing at the

highest field positions in the aromatic region.

Methyl Carbon (CH₃): The acetyl methyl carbon is a typical sp³-hybridized carbon and

appears upfield around 24.5 ppm.
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To definitively assign the quaternary carbons (C-2 and C-6) and confirm the assignments of the

protonated carbons, 2D NMR experiments like HSQC (Heteronuclear Single Quantum

Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[3]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups

within a molecule by measuring the vibrations of chemical bonds.[10][11]

Table 3: Key IR Absorption Bands for N-(6-bromopyridin-2-yl)acetamide

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 N-H Stretch Amide (N-H)

~3050 C-H Stretch Aromatic (C-H)

~1680 C=O Stretch Amide I band

~1580, 1450 C=C & C=N Stretch Pyridine Ring

~1540 N-H Bend Amide II band

~1250 C-N Stretch Amide (C-N)

~1050 C-Br Stretch Aryl Bromide

(Note: Predicted values based on characteristic group frequencies.[12][13])

Interpretation and Causality:

N-H and C=O Stretching: The two most diagnostic peaks for the acetamido group are the N-

H stretch (a sharp to moderately broad peak around 3300 cm⁻¹) and the very strong C=O

stretch (Amide I band) around 1680 cm⁻¹. The position of the C=O stretch indicates a

conjugated amide system.

Pyridine Ring: The characteristic stretching vibrations of the C=C and C=N bonds within the

pyridine ring appear in the 1600-1450 cm⁻¹ region.
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Amide II Band: The peak around 1540 cm⁻¹ is the Amide II band, which arises from a

combination of N-H bending and C-N stretching vibrations. Its presence is a strong

confirmation of the secondary amide group.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its

structure through analysis of its fragmentation patterns.

Table 4: Mass Spectrometry Data for N-(6-bromopyridin-2-yl)acetamide

m/z (Mass-to-Charge Ratio) Interpretation

214/216 [M]⁺˙ Molecular Ion

172/174 [M - CH₂CO]⁺˙

134 [M - Br]⁺

43 [CH₃CO]⁺

(Note: Predicted fragmentation based on common pathways for N-aryl acetamides.[14][15])

Interpretation and Causality:

Molecular Ion Peak ([M]⁺˙): The most critical piece of information is the molecular ion peak.

Due to the presence of a bromine atom, this peak will appear as a characteristic doublet with

a roughly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and

⁸¹Br).[15] This doublet will be seen at m/z 214 and 216, confirming the molecular formula.

Key Fragmentations:

Loss of Ketene: A common fragmentation pathway for N-acetylated compounds is the loss

of a neutral ketene molecule (CH₂=C=O, 42 Da).[14] This would result in a doublet peak at

m/z 172/174.

Loss of Bromine: Cleavage of the C-Br bond would lead to a fragment ion at m/z 134.
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Acetyl Cation: A strong peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is

highly characteristic of the acetamido group.[16]

Diagram: Proposed Synthesis Workflow
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2-Amino-6-bromopyridine +
 Acetic Anhydride
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(Pyridine, 0°C to RT)
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Caption: A typical workflow for the synthesis of N-(6-bromopyridin-2-yl)acetamide.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(6-bromopyridin-2-yl)acetamide may not be

universally available, data from analogous compounds suggest it should be handled with care.

[17] It is likely to be an irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid generating

dust.

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion
The structural elucidation of N-(6-bromopyridin-2-yl)acetamide is achieved through a

synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the carbon-

hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and

mass spectrometry validates the molecular weight and elemental composition (specifically the

presence of bromine). Together, these analyses provide a unique spectral fingerprint, ensuring

the identity and purity of this important chemical intermediate for its successful application in

research and development.

References
BenchChem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines. Technical
Support Center.
Innovatech Labs. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
National Center for Biotechnology Information. (n.d.). N-(6-bromopyridin-2-yl)acetamide.
PubChem Compound Database.
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
Chemistry For Everyone. (2025, August 1). How To Interpret An FTIR Spectrum?. YouTube.
Innovatech Labs. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR
Results. ResearchGate.
Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of
Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b057905?utm_src=pdf-body
https://pdf.benchchem.com/1526/Essential_Safety_and_Logistical_Information_for_Handling_N_4_Bromopyridin_2_yl_acetamide.pdf
https://www.benchchem.com/product/b057905?utm_src=pdf-body
https://www.benchchem.com/product/b057905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


D'Agostino, L. A., & Mabud, M. A. (2025, August 7). A study of fragmentation of protonated
amides of some acylated amino acids by tandem mass spectrometry: Observation of an
unusual nitrilium ion. ResearchGate.
VenoMS. (n.d.). Fragmentation rules for acylpolyamines.
Kleinpeter, E., et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted
Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer
Sciences, 38(1), 81-86.
Brzezinski, B., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides
and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des
Sciences, Serie des Sciences Chimiques, 15(11), 515-519.
Fabbri, C., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis,
175, 106203.
National Center for Biotechnology Information. (n.d.). 2-[(6-Bromo-2-
pyridinyl)amino]acetamide. PubChem Compound Database.
Biological Magnetic Resonance Bank. (n.d.). bmse000825 Acetamide.
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O,
experimental) (HMDB0031645).
Harvey, S. R., et al. (2017). Dissection of Fragmentation Pathways in Protonated N-
acetylhexosamines. Journal of The American Society for Mass Spectrometry, 28(9), 1784-
1793.
Rayner, P. J., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine
and its derivatives by SABRE. Chemistry - A European Journal, 24(59), 15814-15820.
Zee, B. M., et al. (2011). Validation of Protein Acetylation by Mass Spectrometry. Methods in
Molecular Biology, 779, 145-157.
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Acetamide.
St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a
Spectrum with a Pyridine Ring. YouTube.
ChemUniverse. (n.d.). N-(6-BROMOPYRIDIN-2-YL)ACETAMIDE [P57174].
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
SpectraBase. (n.d.). Acetamide, N-(6-bromo-3,4-dihydro-4-hydroxy-2H-1-benzopyran-3-yl)-,
cis- - Optional[Vapor Phase IR] - Spectrum.
Amanote Research. (n.d.). 6-Bromo-N-(6-Bromopyridin-2-Yl).
AbacipharmTech. (n.d.). N-(6-Bromopyridin-2-yl)acetamide.
Augustine, J. K., et al. (2012). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica
Section E: Structure Reports Online, 68(Pt 2), o396.
Fun, H.-K., et al. (2010). N-(6-Bromo-meth-yl-2-pyrid-yl)acetamide. Acta Crystallographica
Section E: Structure Reports Online, 66(Pt 10), o2500.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b057905?utm_src=pdf-body
https://www.benchchem.com/product/b057905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information. (n.d.). N-[2-[(2-bromo-6-cyano-4-
nitrophenyl)diazenyl]-5-(prop-2-enylamino)phenyl]acetamide. PubChem Compound
Database.
National Center for Biotechnology Information. (n.d.). N-[(4-bromo-6-methyl-2-
pyridinyl)methyl]acetamide. PubChem Compound Database.
National Center for Biotechnology Information. (n.d.). N-[4-(6-bromo-3-pyridinyl)but-3-
enyl]acetamide. PubChem Compound Database.
SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts.
NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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